molecular formula C18H27N3O2 B229493 1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE

1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE

Cat. No.: B229493
M. Wt: 317.4 g/mol
InChI Key: FDCAGZZEHFYTFX-UHFFFAOYSA-N
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Description

1-[1-(2-Nitrobenzyl)-4-piperidyl]azepane is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-nitrobenzyl group and linked to an azepane moiety.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C18H27N3O2/c22-21(23)18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-1-2-6-12-20/h3-4,7-8,17H,1-2,5-6,9-15H2

InChI Key

FDCAGZZEHFYTFX-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the Pd/LA-catalyzed decarboxylation and annulation reactions, which proceed under mild conditions and offer a diverse range of functionalized azepanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of commercially available nitroarenes and efficient catalytic systems would be key to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

    Cyclization: The compound can participate in ring-closing reactions to form more complex structures.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide in methanol.

    Cyclization: Lewis acids like BF3·Et2O in dichloromethane (DCM).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted azepanes.

    Cyclization: Creation of fused ring systems with enhanced biological activity.

Scientific Research Applications

1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex nitrogen heterocycles.

    Biology: Investigated for its potential as a DNA-binding agent and enzyme inhibitor.

    Medicine: Explored for its analgesic properties and potential as an anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-NITROBENZYL)-4-PIPERIDYL]AZEPANE involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that bind to biological macromolecules, leading to various biological effects. The azepane ring provides a rigid scaffold that enhances binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Azepane-Based Derivatives

The compound shares structural similarities with several piperidine/azepane derivatives documented in recent patents and databases. Key comparisons include:

A. Pyrazole-Substituted Piperidine Derivatives ()

Compounds such as oxathiapiprolin (G.5.1) and fluoxapiprolin (G.5.3) feature acetylated pyrazole groups attached to a piperidine core. These derivatives are optimized for oxysterol-binding protein (OSBP) inhibition, with fluorinated substituents (e.g., difluoromethyl, trifluoromethyl) enhancing metabolic stability and target affinity.

B. Thiazole-Substituted Azepane ()

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane (CAS: 885950-03-8) replaces the nitrobenzyl-piperidine group with a chlorinated thiazole-methyl substituent. Computed properties for this compound include a molecular weight of 230.76, XLogP3 of 3, and a polar surface area of 44.4 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity.

Data Tables: Structural and Property Comparisons

Table 1. Key Features of Compared Compounds

Compound Core Structure Substituent Molecular Weight (g/mol) XLogP3 Key Functional Groups Reference
1-[1-(2-Nitrobenzyl)-4-piperidyl]azepane Piperidine-azepane 2-Nitrobenzyl ~350 (estimated) N/A Nitro, tertiary amine N/A
1-[(2-Chloro-thiazol-5-yl)methyl]azepane Azepane 2-Chloro-thiazolylmethyl 230.76 3 Chlorine, thiazole, amine
Oxathiapiprolin (G.5.1) Piperidine Acetylated pyrazole (fluorinated) ~500 (estimated) N/A Fluorine, pyrazole, amide

Table 2. Hypothesized Property Differences

Property Target Compound Thiazole Derivative Pyrazole Derivatives
Lipophilicity (LogP) Moderate (nitro reduces LogP) High (XLogP3 = 3) Very high (fluorinated groups)
Metabolic Stability Potential nitro reduction Stable (chlorine/thiazole) High (fluorine resists oxidation)
Polar Surface Area High (>50 Ų estimated) 44.4 Ų Moderate (~60 Ų estimated)

Research Findings and Implications

  • Structural Activity Relationships (SAR): The nitro group in this compound may enhance hydrogen-bonding interactions with biological targets compared to fluorine or chlorine in analogs. However, nitro groups are prone to enzymatic reduction, which could limit in vivo stability .
  • Agrochemical Potential: While pyrazole derivatives in are validated OSBP inhibitors, the nitrobenzyl group’s larger size and polarity might redirect the target compound toward novel mechanisms or reduce bioavailability .
  • Synthetic Challenges: The ortho-nitrobenzyl substituent could introduce steric hindrance during synthesis, complicating piperidine-azepane linkage compared to smaller substituents like thiazole-methyl .

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